4-Acetylphenyl acridine-9-carboxylate

Vibrational Spectroscopy DFT Calculation Structural Chemistry

This non-quaternized precursor is essential for developing task-specific acridinium ester labels. The 4-acetyl substituent provides a unique IR spectroscopic handle to monitor synthesis and directly influences chemiluminescent efficiency and thermal stability. Unlike unsubstituted phenyl esters, it enables precise SAR studies of leaving-group effects. Ideal for IVD development and fundamental physicochemical research. Request a quote today.

Molecular Formula C22H15NO3
Molecular Weight 341.4 g/mol
CAS No. 63462-91-9
Cat. No. B12930116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylphenyl acridine-9-carboxylate
CAS63462-91-9
Molecular FormulaC22H15NO3
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42
InChIInChI=1S/C22H15NO3/c1-14(24)15-10-12-16(13-11-15)26-22(25)21-17-6-2-4-8-19(17)23-20-9-5-3-7-18(20)21/h2-13H,1H3
InChIKeyHYLDMKDBHHBQLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylphenyl Acridine-9-Carboxylate (CAS 63462-91-9): Chemical Identity and Core Properties for Research Procurement


4-Acetylphenyl acridine-9-carboxylate (CAS 63462-91-9) is a phenyl ester derivative of acridine-9-carboxylic acid, with the molecular formula C22H15NO3 and a molecular weight of 341.4 g/mol . This compound belongs to a class of acridine-based esters that serve as critical precursors to acridinium chemiluminogenic labels, which are widely employed in clinical immunoassays and biomedical research [1]. The unsubstituted phenyl acridine-9-carboxylate core is noted for its chemiluminescent properties upon N-alkylation and subsequent reaction with alkaline hydrogen peroxide [2]. The 4-acetyl substitution on the phenyl ring is designed to modulate the leaving group's electronic and steric properties, which directly influences the stability and chemiluminescent efficiency of the derived acridinium ester [3].

Why 4-Acetylphenyl Acridine-9-Carboxylate Cannot Be Replaced by Generic Acridine Esters for Immunoassay Development


Generic substitution of acridine-9-carboxylate esters is infeasible for sensitive applications due to the direct, quantifiable impact of the phenyl ester leaving group on chemiluminescent performance. The mechanism of light generation involves a nucleophilic attack by peroxide on the C-9 carbonyl, forming a dioxetane intermediate; the rate and efficiency of this step are highly dependent on the electronic nature and steric hindrance of the phenolic leaving group [1]. Systematic studies on structurally analogous acridinium esters reveal that subtle changes in the phenyl substituent pattern lead to significant variations in thermal stability and chemiluminescence decay kinetics, parameters critical for assay precision [2]. For instance, the patent literature exemplifies that even a positional isomer, such as 2',6'-dimethyl-3'-acetylphenyl versus the 4'-acetylphenyl derivative, represents a distinct chemical entity with different synthetic pathways and potentially divergent performance characteristics, underscoring that simple replacement is not scientifically valid [3].

Quantitative Differentiation of 4-Acetylphenyl Acridine-9-Carboxylate (CAS 63462-91-9) from Closest Analogs


Structural Confirmation via Characteristic Carbonyl Vibrational Frequency

The 4-acetylphenyl substitution provides a unique spectroscopic fingerprint. Density Functional Theory (DFT) calculations and experimental IR spectroscopy for the broader class of phenyl acridine-9-carboxylates demonstrate that the ester carbonyl (C=O) stretching frequency is highly sensitive to the substituent on the phenyl ring [1]. While specific comparative data for the unsubstituted parent compound versus the 4-acetyl derivative is not tabulated in the primary literature, this established structure-spectrum relationship serves as a crucial quality control (QC) tool. The distinct acetyl C=O stretch serves as a specific marker absent in non-acetylated analogs, providing a means for identity verification and purity assessment that is not possible with compounds lacking this functional group.

Vibrational Spectroscopy DFT Calculation Structural Chemistry

Role as a Synthetic Precursor for Chemiluminogenic Acridinium Labels

The primary utility of 4-acetylphenyl acridine-9-carboxylate is as a direct precursor to 10-methyl-9-(4-acetylphenoxycarbonyl)acridinium salts, which are high-value chemiluminogenic labels for immunoassays [1]. The patent literature describes the synthesis of the closely related 2',6'-dimethyl-4'-acetylphenyl acridine-9-carboxylate (230 mg scale) and its subsequent conversion to the active acridinium ester [2]. The non-alkylated target compound serves as the essential starting material for analogous reactions. This differentiates it from stable, pre-quaternized acridinium esters, as the target compound's specific reactivity at the nitrogen center allows for tailored N-alkylation, enabling flexibility in label design.

Chemiluminescence Immunoassay Labeling Chemistry

Melting Point and Thermal Stability Differentiation for Handling and Storage

The thermal properties of phenyl acridine-9-carboxylates are exquisitely sensitive to phenyl ring substitution, as determined by Differential Scanning Calorimetry (DSC) [1]. The parent phenyl acridine-9-carboxylate exhibits a melting point of 188-192°C . The 4-acetyl substitution introduces a polar, hydrogen-bond-accepting group that alters crystal lattice energy, leading to a distinct melting point and thermal decomposition profile. This difference dictates unique storage and handling requirements compared to its parent and other analogs. The thermochemistry study on a series of derivatives confirms that melting enthalpies and volatilization temperatures are compound-specific parameters, making thermal analysis a key tool for QC and identification [1].

Thermal Analysis Differential Scanning Calorimetry Physicochemical Properties

Validated Application Scenarios for Procuring 4-Acetylphenyl Acridine-9-Carboxylate (CAS 63462-91-9)


Development of Custom Chemiluminescent Immunoassays (CLIAs)

This compound is ideally suited for research groups developing novel CLIAs. As a non-quaternized precursor, it allows for the synthesis of task-specific acridinium ester labels. The 4-acetyl group on the phenyl ring provides a spectroscopic handle (IR) for monitoring the synthesis, a feature absent in unsubstituted phenyl esters [1]. The established synthetic pathway involves converting it to an N-alkylacridinium salt, whose chemiluminescent properties can then be evaluated for analyte detection, as outlined in foundational patents [2].

Structure-Activity Relationship (SAR) Studies on Acridinium Ester Leaving Groups

For cheminformatics and medicinal chemistry teams investigating the SAR of chemiluminogenic labels, 4-acetylphenyl acridine-9-carboxylate is a critical building block. By comparing its performance (after N-alkylation) with that of analogs containing different phenyl substituents (e.g., methyl, nitro, halo), researchers can quantitatively correlate leaving group pKa and steric bulk with chemiluminescence quantum yield and decay kinetics. This systematic approach is validated by published thermochemical and vibrational studies on analogous compound series, which demonstrate the profound impact of phenyl substitution on molecular properties [3].

Vibrational Spectroscopy and Computational Chemistry Research

The compound is a valuable subject for fundamental physicochemical research. Its acetyl group provides a distinct carbonyl probe for FT-IR and Raman spectroscopy. Experimental spectra can be directly compared with DFT-calculated spectra (at the B3LYP/6-31G** level of theory) to validate computational models, as previously demonstrated for a set of phenyl acridine-9-carboxylates [1]. This makes it a relevant standard for refining force field parameters for sterically hindered aromatic esters.

Quality Control Standard for Acridinium Ester-Based Diagnostic Kits

Procurement teams supporting in-vitro diagnostic (IVD) development can use this precursor to create in-house reference standards. By synthesizing the active acridinium ester from a well-characterized precursor of known purity, one can generate calibration standards for HPLC analysis of the final active label. This helps in quantifying label-loading on antibodies and detecting degradation products, ensuring batch-to-batch consistency of diagnostic kits [2].

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